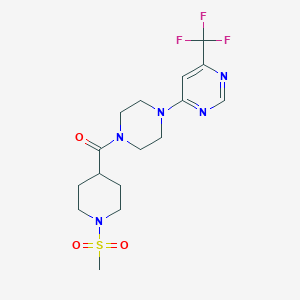
(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a methylsulfonyl group, a piperidine ring, a pyrimidine ring, and a piperazine ring . It is related to a class of compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, its melting point and NMR spectra can be obtained through experimental methods .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of (1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone:
Pharmaceutical Development
This compound is a promising candidate in pharmaceutical research due to its complex structure, which includes piperidine and piperazine moieties. These structures are known for their pharmacological activities, including acting as scaffolds for drug development. The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, making it a valuable lead compound in the development of new therapeutic agents .
Anticancer Research
The presence of the trifluoromethyl group and pyrimidine ring in this compound suggests potential anticancer properties. Compounds with these groups have been studied for their ability to inhibit cancer cell growth and induce apoptosis. Research into this compound could lead to the development of new anticancer drugs that target specific pathways involved in cancer progression .
Neuropharmacology
Piperidine and piperazine derivatives are known to interact with neurotransmitter systems in the brain. This compound could be explored for its potential effects on neurological disorders such as depression, anxiety, and schizophrenia. Its unique structure may offer new mechanisms of action or improved efficacy over existing treatments .
Antimicrobial Agents
The compound’s structure suggests it could be effective against a range of microbial pathogens. Piperidine and piperazine derivatives have shown antimicrobial activity, and the addition of the trifluoromethyl and pyrimidine groups may enhance this effect. Research could focus on its potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Applications
Compounds containing piperidine and pyrimidine rings have been investigated for their anti-inflammatory properties. This compound could be studied for its ability to inhibit inflammatory pathways, potentially leading to new treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .
Enzyme Inhibition Studies
The compound’s structure makes it a potential candidate for enzyme inhibition studies. Piperidine and piperazine derivatives have been used to inhibit various enzymes, including those involved in metabolic pathways and disease processes. This compound could be explored for its ability to inhibit specific enzymes, providing insights into new therapeutic targets .
Receptor Binding Assays
Given its complex structure, this compound could be used in receptor binding assays to study its interaction with various biological receptors. This research could help identify new receptor targets and understand the compound’s mechanism of action, aiding in the development of targeted therapies .
Chemical Biology Research
The compound’s unique structure makes it a valuable tool in chemical biology research. It can be used to study the interactions between small molecules and biological systems, helping to elucidate the molecular mechanisms underlying various biological processes. This research could lead to the discovery of new biological pathways and potential therapeutic targets .
Orientations Futures
Propriétés
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N5O3S/c1-28(26,27)24-4-2-12(3-5-24)15(25)23-8-6-22(7-9-23)14-10-13(16(17,18)19)20-11-21-14/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZLOPNAODUNBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

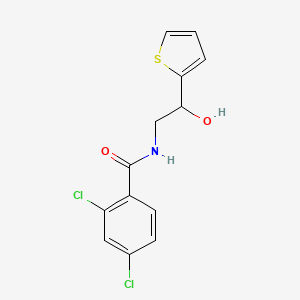

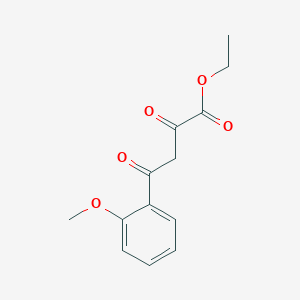
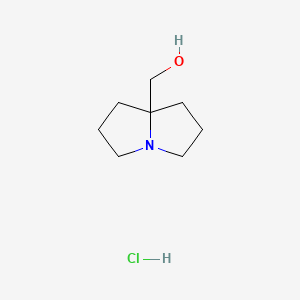
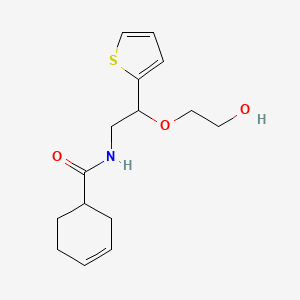



![2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2443949.png)
![N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2443951.png)
![N-[(2Z)-5-(ethylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2443952.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B2443953.png)
![3-[[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2443954.png)
![4-(dibutylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2443955.png)